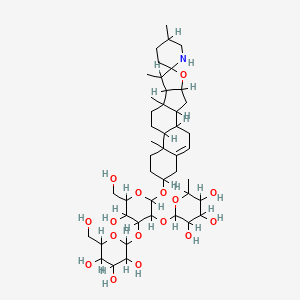

Solasonine

Description

Properties

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTMYNGDIBTNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19121-58-5 | |

| Record name | Solasonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solasonine's Anti-Cancer Mechanisms: A Technical Guide for Researchers

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Promising Glycoalkaloid

Introduction

Solasonine, a steroidal glycoalkaloid predominantly isolated from plants of the Solanum genus, has emerged as a compound of significant interest in oncology research.[1][2] A growing body of evidence demonstrates its potent anti-tumor activities across a range of cancer cell lines, including but not limited to gastric, lung, colorectal, and pancreatic cancers.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on cancer cells, with a focus on its role in inducing apoptosis, instigating cell cycle arrest, and modulating key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation through cell cycle arrest. These cellular outcomes are orchestrated by this compound's modulation of intricate signaling networks.

Induction of Apoptosis

A predominant mechanism of this compound's anti-tumor activity is the induction of apoptosis.[6] Studies have shown that this compound triggers both the intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways, as well as the endoplasmic reticulum stress pathway.[1][2][7]

Mitochondria-Mediated Pathway: this compound has been observed to alter the expression of key proteins in the Bcl-2 family. It down-regulates the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[2][3]

Endoplasmic Reticulum Stress Pathway: this compound can induce apoptosis by triggering endoplasmic reticulum (ER) stress.[1][2][7] This pathway is activated when unfolded or misfolded proteins accumulate in the ER, leading to a cellular stress response that can ultimately initiate apoptosis.

Ferroptosis: Emerging research indicates that this compound can also induce a form of iron-dependent cell death known as ferroptosis. This process is characterized by the accumulation of lipid reactive oxygen species (ROS) and is distinct from apoptosis.[8] In lung adenocarcinoma cells, this compound was found to cause redox imbalance and mitochondrial oxidative stress, leading to ferroptosis.[8] Similarly, in pancreatic cancer cells, this compound was shown to activate ferroptosis by inhibiting the TFAP2A/OTUB1/SLC7A11 axis.[5]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][2][9][10] This arrest prevents cancer cells from dividing and propagating. The mechanism involves the modulation of key cell cycle regulatory proteins. For instance, in acute monocytic leukemia cells, this compound was found to upregulate the expression of phosphorylated CDK1 (P-CDK1) and downregulate Cyclin B1, both of which are critical for the G2/M transition.[9] In colorectal cancer cells, this compound has been shown to downregulate CDK2 and upregulate p21, leading to cell cycle arrest.[4]

Signaling Pathway Modulation

The apoptotic and cell cycle inhibitory effects of this compound are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT and MAPK/ERK Pathways

The PI3K/AKT and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. This compound has been shown to inhibit the activation of these pathways in various cancer cells. In bladder cancer, this compound treatment led to a decrease in the phosphorylation of ERK, P38, and MEK1/2, indicating suppression of the MAPK pathway.[11] Bioinformatics analysis further suggests the involvement of the PI3K/AKT pathway in this compound's therapeutic effects.[11] The inhibition of these pathways disrupts pro-survival signals, thereby promoting apoptosis and inhibiting proliferation.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer development. This compound has been found to inhibit this pathway in glioma cells by preventing the nuclear translocation of the p50/p65 subunits of NF-κB.[12] This inhibition leads to a decrease in the expression of pro-inflammatory mediators and contributes to the anti-tumor effects of this compound.[12]

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is involved in embryonic development and can contribute to tumorigenesis when aberrantly activated. This compound has been reported to inhibit the Hh pathway by acting on the Gli transcription factors, which are the final effectors of the pathway.[13] This inhibition can suppress cancer stemness and drug resistance.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| SGC-7901 | Human Gastric Cancer | 18 | 24 | [2] |

| SW620 | Colorectal Cancer | 35.52 | 24 | [4] |

| SW480 | Colorectal Cancer | 44.16 | 24 | [4] |

| A549 | Lung Cancer | 44.18 | 24 | [4] |

| MGC803 | Gastric Cancer | 46.72 | 24 | [4] |

| Calu-1 | Lung Adenocarcinoma | 15.08 | Not Specified | [8] |

| A549 | Lung Adenocarcinoma | 21.59 | Not Specified | [8] |

| HepG2 | Human Liver Cancer | 6.01 µg/mL | Not Specified | [14] |

| U87 MG | Human Glioma | 6 | Not Specified | [12] |

Table 2: Apoptotic Rates Induced by this compound

| Cancer Cell Line | This compound Concentration (µM) | Apoptotic Rate (%) | Incubation Time (h) | Reference |

| SGC-7901 | 18 | 40.4 | 24 | [2][7] |

| H446 | 13.6 | 44.62 | 24 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[17]

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[19]

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[19][20] The fluorescence intensity of the stained cells, which is proportional to their DNA content, is measured by a flow cytometer.[19] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

-

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with different concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with ice-cold PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.

-

Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the region between these peaks representing the S phase.

-

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, P-CDK1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins based on size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Caption: this compound-induced apoptosis pathways.

Caption: this compound-induced G2/M cell cycle arrest.

Caption: General experimental workflow.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting fundamental cellular processes and signaling pathways essential for cancer cell survival and proliferation. Its ability to induce apoptosis through multiple pathways, cause cell cycle arrest, and inhibit key oncogenic signaling cascades underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic efficacy of this compound. Future in-depth studies, including in vivo models, are warranted to fully elucidate its clinical potential in cancer therapy.

References

- 1. This compound induces apoptosis of the SGC-7901 human gastric cancer cell line in vitro via the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [this compound-induced Apoptosis in Lung Cancer Cell Line H446 and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces apoptosis of the SGC-7901 human gastric cancer cell line in vitro via the mitochondria-mediated pathway - ProQuest [proquest.com]

- 8. This compound Causes Redox Imbalance and Mitochondrial Oxidative Stress of Ferroptosis in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Suppresses the Proliferation of Acute Monocytic Leukemia Through the Activation of the AMPK/FOXO3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Solanum nigrum Extracts

This technical guide provides a comprehensive overview of the multifaceted biological activities of Solanum nigrum extracts. Solanum nigrum L., commonly known as black nightshade, is a medicinal plant that has been utilized in traditional medicine for centuries to treat a variety of ailments.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of activities including anticancer, anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial effects.[1][2] These activities are attributed to a rich and diverse phytochemical profile, which includes steroidal alkaloids, steroidal saponins, flavonoids, polysaccharides, and polyphenols.[1][3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to support further research and development in this area.

Anticancer Activity

Extracts from Solanum nigrum and its isolated bioactive compounds, such as solanine, solamargine, and solasonine, have demonstrated significant antitumor properties across various cancer cell lines.[3][5] The mechanisms of action are diverse, primarily involving the induction of apoptosis, cell cycle arrest, and suppression of tumor metastasis.[3][6] Aqueous extracts have been shown to inhibit the growth of breast, ovarian, and liver cancer cells by influencing the expression of multiple tumor-related genes.[3]

Data Presentation: Anticancer Activity

| Extract/Compound | Cancer Cell Line | Assay | Result (IC50/Effect) | Reference |

| Polyphenolic Extract | HepG2 (Liver Cancer) | MTT | IC50: 0.75 mg/mL | [1][4] |

| Aqueous Extract | U14 (Cervical Cancer) | In vivo | Inhibition of tumor growth, cell cycle arrest at G0/G1 phase | [7] |

| Aqueous Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 43% cytotoxicity at 10 g/L | [4] |

| Solamargine | SMMC-7721 (Hepatoma) | MTT | Induction of apoptosis via caspase-3 activation | |

| α-Solanine | PC-3 (Prostate Cancer) | Invasion Assay | Inhibition of cell invasion by blocking EMT | [7] |

| Ethanolic Extract | MCF-7 (Breast Cancer) | Cell Viability | Reduced cell growth and increased cell death | [7] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Solanum nigrum extract or isolated compounds. Include a negative control (untreated cells) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing for the conversion of MTT to formazan.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be determined by plotting cell viability against extract concentration.

Visualization: Anticancer Signaling Pathway

Caption: Signaling pathway for the anticancer activity of Solanum nigrum.

Anti-inflammatory Activity

Solanum nigrum has been traditionally used to treat inflammatory conditions.[8] Studies have shown that its extracts can significantly reduce inflammation in animal models.[9][10] The anti-inflammatory effects are attributed to the inhibition of inflammatory mediators like leukotrienes and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][11]

Data Presentation: Anti-inflammatory Activity

| Extract Type | Model | Dosage | Effect | Reference |

| Methanolic (Berries) | Carrageenan-induced rat paw edema | 375 mg/kg b.w. | Significant decrease in paw edema | [9] |

| Methanolic (Aerial parts) | Carrageenan-induced rat paw edema | 125 mg/kg b.w. | 20% reduction in edema after 3 hours | [10] |

| Methanolic (Berries) | Carrageenan-induced rat paw edema | 125 mg/kg b.w. | 25% reduction in edema after 3 hours | [10] |

| Ethanolic (Leaves) | LPS-stimulated THP-1 cells | 100 µg/mL | Significant decrease in TNF-α, IL-1β, and IL-6 | [11] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the Solanum nigrum extract.

-

Compound Administration: Administer the vehicle (control), standard drug, or plant extract orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualization: Workflow for Anti-inflammatory Assay

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antioxidant Activity

The antioxidant properties of Solanum nigrum are well-documented and are primarily linked to its high content of phenolic and flavonoid compounds.[12][13] These compounds enable the extracts to scavenge free radicals, chelate metal ions, and reduce oxidative stress, which is implicated in numerous chronic diseases.[12][14]

Data Presentation: Antioxidant Activity

| Extract/Part | Assay | Result | Reference |

| Ethanolic Fruit Extract | DPPH Scavenging | IC50: 81.02 µg/mL | [15] |

| Ethanolic Fruit Extract | ABTS Scavenging | IC50: 35.56 µg/mL | [15] |

| Ethanolic Fruit Extract | Superoxide Scavenging | IC50: 57.82 µg/mL | [15] |

| Ethanolic Leaf Extract | DPPH Scavenging | IC50: 83 µg/mL | [13] |

| Methanolic Extract (S. nigrum) | FRAP | 8.5 mM FeSO₄·7H₂O | [12] |

| Methanolic Extract (S. retroflexum) | ABTS (TEAC) | 33.88 mM/100 g DW | [12] |

| Diethyl Ether Leaf Extract | Total Phenols | 120.50 mg GAE/g | [16] |

| Diethyl Ether Leaf Extract | Total Flavonoids | 108.75 mg QAE/g | [16] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate hydrogen and scavenge the stable DPPH free radical.

-

Preparation of Reagents: Prepare a 0.5 mM solution of DPPH in methanol. Prepare various concentrations of the Solanum nigrum extract in methanol. Ascorbic acid is typically used as a positive control.

-

Reaction Mixture: In a test tube, mix 0.2 mL of the sample extract with 2 mL of the DPPH solution.

-

Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol). The discoloration from purple to yellow indicates the scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging percentage against extract concentration.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This method measures the total amount of phenolic compounds in an extract.

-

Sample Preparation: Prepare the extract at a concentration of 0.5 mg/mL.[17]

-

Reaction Mixture: Mix an aliquot of the diluted extract with 5 mL of Folin-Ciocalteu reagent (pre-diluted 1:10 with deionized water).[17]

-

Incubation 1: Let the mixture react for 6 minutes.[17]

-

Addition of Sodium Carbonate: Add 4 mL of 7% sodium carbonate solution (70 g/L).[17]

-

Incubation 2: Vortex the mixture and allow it to stand for 90 minutes for color development.[17]

-

Absorbance Measurement: Measure the absorbance at 765 nm.

-

Quantification: Use a standard curve prepared with known concentrations of gallic acid. Express the total phenolic content as mg of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).

Hepatoprotective Activity

Solanum nigrum extracts have demonstrated significant protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄) and ethanol.[18][19] The hepatoprotective mechanism is linked to its antioxidant properties, which help to mitigate oxidative stress, and its ability to modulate detoxification enzymes.[19] Treatment with the extract has been shown to restore elevated levels of serum liver enzymes like AST, ALT, and ALP back to normal levels.[19][20]

Data Presentation: Hepatoprotective Activity

| Extract | Model | Dosage | Key Findings | Reference |

| Aqueous Extract | CCl₄-induced chronic hepatotoxicity in rats | 0.5 and 1.0 g/kg | Significantly lowered serum GOT, GPT, ALP, and total bilirubin. Restored hepatic GSH and SOD levels. | [19] |

| Aqueous Extract | Ethanol-induced injury in primary hepatocytes | 100 µg/mL | Prevented hepatocytic damage; more sensitive reduction in GSTA1 compared to ALT/AST. | [18] |

| Aqueous Extract | Ethanol-induced injury in mice | 150 mg/kg | Marked attenuation of hepatotoxicity, significant reduction of serum transaminases. | [18] |

| Water Extract | CCl₄-induced liver damage in rats | 250-500 mg/kg | Decreased serum AST, ALT, ALP, and bilirubin concentrations. | [20] |

| Methanolic Extract | CCl₄-induced liver damage in rats | 250-500 mg/kg | Significantly decreased serum AST, ALT, ALP, and bilirubin compared to the untreated group. | [20] |

Experimental Protocols

CCl₄-Induced Hepatotoxicity in Rats

This is a widely used animal model to screen for hepatoprotective agents.

-

Animal Dosing: Administer different doses of Solanum nigrum extract (e.g., 0.2, 0.5, and 1.0 g/kg body weight) orally to rats for a specified period (e.g., 6 weeks).[19]

-

Induction of Toxicity: Concurrently, administer CCl₄ (e.g., 20% CCl₄ in corn oil at 0.5 mL/kg) to induce liver damage.[19] A control group receives only the vehicle, and a CCl₄-only group serves as the disease model.

-

Blood and Tissue Collection: At the end of the treatment period, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination and analysis of antioxidant enzymes.

-

Biochemical Analysis: Measure serum levels of liver function markers, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin.

-

Tissue Analysis: Prepare liver homogenates to measure the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[19]

-

Histopathology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides for pathological changes such as necrosis, fatty changes, and inflammation.[19]

Antimicrobial Activity

Extracts from various parts of Solanum nigrum exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[21] This activity is likely due to the presence of compounds like alkaloids and tannins, which can disrupt bacterial cell walls and membranes.[21]

Data Presentation: Antimicrobial Activity

| Extract | Microorganism | Assay | Result | Reference |

| Methanolic (Aerial Parts & Roots) | Gram-positive cocci, Pectobacterium | Microdilution | MIC₉₀: 125 to 500 µg/mL | [21] |

| Methanolic (Aerial Parts) | Pectobacterium strains | Disc Diffusion | Zone of Inhibition: 7-11 mm | [21] |

| Ethanolic (Roots) | Staphylococcus aureus | Disc Diffusion | Zone of Inhibition: 16 mm (at 200 mg/mL) | [22] |

| Ethanolic (Roots) | Escherichia coli | Disc Diffusion | Zone of Inhibition: 13 mm (at 200 mg/mL) | [22] |

| Leaf Extract | Acinetobacter baumannii | Microdilution | MIC: 12.5 ppm (for 2 strains), 25 ppm (for 7 strains) | [23] |

| Aqueous Leaf Extract | Staphylococcus aureus | Disc Diffusion | Zone of Inhibition: 19 mm (at 100 mg/mL) | [24] |

| Aqueous Leaf Extract | Escherichia coli | Disc Diffusion | Zone of Inhibition: 17 mm (at 100 mg/mL) | [24] |

| Ethanolic Fruit Extract | Escherichia coli | Disc Diffusion | Zone of Inhibition: 25 mm (at 625 µg/mL) | [15] |

Experimental Protocols

Agar Disc Diffusion Method

This method is used to assess the antimicrobial activity of plant extracts qualitatively.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile saline solution.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) using a sterile cotton swab.

-

Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the Solanum nigrum extract (e.g., 100 µ g/disc ).[21] Place the discs onto the surface of the inoculated agar plate.

-

Controls: Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., tetracycline) as a positive control.[21]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm). A larger zone indicates greater antimicrobial activity.[21]

References

- 1. Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical and pharmacological potential of Solanum nigrum : A concise review | Acta Biologica Slovenica [journals.uni-lj.si]

- 3. Active components of Solanum nigrum and their antitumor effects: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Activity of Solanum nigrum (AESN) through Suppression of Mitochondrial Function and Epithelial-Mesenchymal Transition (EMT) in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. altmedrev.com [altmedrev.com]

- 9. researchgate.net [researchgate.net]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

- 11. ijam.co.in [ijam.co.in]

- 12. mdpi.com [mdpi.com]

- 13. pharmahealthsciences.net [pharmahealthsciences.net]

- 14. researchgate.net [researchgate.net]

- 15. phytojournal.com [phytojournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant Activities of Solanum nigrum L. Leaf Extracts Determined in In Vitro Cellular Models | MDPI [mdpi.com]

- 18. Hepatoprotective effects of Solanum nigrum against ethanol-induced injury in primary hepatocytes and mice with analysis of glutathione S-transferase A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hepatoprotective effects of Solanum nigrum Linn extract against CCl(4)-induced oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 21. mdpi.com [mdpi.com]

- 22. sphinxsai.com [sphinxsai.com]

- 23. brieflands.com [brieflands.com]

- 24. bepls.com [bepls.com]

Solasonine: A Comprehensive Technical Guide for Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a steroidal glycoalkaloid predominantly found in plants of the Solanum genus, has emerged as a promising candidate for therapeutic agent development. Possessing a wide range of pharmacological activities, its potential as an anticancer and anti-inflammatory agent is of particular interest to the scientific community. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols. Furthermore, this guide offers visualizations of the critical signaling pathways modulated by this compound to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a naturally occurring glycoalkaloid, a glycoside of solasodine.[1] Traditionally, plants containing this compound have been used in Chinese medicine for their anti-inflammatory and anti-viral properties.[1] Modern scientific investigation has delved into the specific molecular activities of this compound, revealing its potential to suppress tumor growth, induce programmed cell death (apoptosis), and activate ferroptosis, a form of iron-dependent cell death.[1][2] This guide aims to consolidate the existing scientific literature on this compound's therapeutic potential, providing a valuable resource for researchers and professionals in drug development.

Pharmacological Activities and Therapeutic Potential

This compound exhibits a diverse range of pharmacological effects, with its anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell migration and invasion.[3][4]

Quantitative Data on Cytotoxicity:

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |

| SGC-7901 | Human Gastric Cancer | 18 | 24 | [3] |

| HepG2 | Human Liver Cancer | 6.01 µg/mL | Not Specified | [3] |

| SW620 | Colorectal Cancer | 35.52 | 24 | [5] |

| SW480 | Colorectal Cancer | 44.16 | 24 | [5] |

| A549 | Lung Cancer | 44.18 | 24 | [5] |

| MGC803 | Gastric Cancer | 46.72 | 24 | [5] |

| PANC-1 | Pancreatic Cancer | Varies (dose-dependent) | 24, 48, 72 | [3] |

| CFPAC-1 | Pancreatic Cancer | Varies (dose-dependent) | 24, 48, 72 | [3] |

| THP-1 | Acute Monocytic Leukemia | Varies (dose-dependent) | 24, 48 | [6] |

| MV4-11 | Acute Monocytic Leukemia | Varies (dose-dependent) | 24, 48 | [6] |

| H446 | Lung Cancer | Varies (dose-dependent) | Not Specified | [7] |

| U87 MG | Glioma | Varies (dose-dependent) | 48 | [8] |

In Vivo Antitumor Efficacy:

Animal studies have provided further evidence of this compound's anticancer potential. The following table summarizes key findings from in vivo experiments.

| Animal Model | Cancer Type | Dosage | Administration Route | Key Outcomes | Reference |

| Nude Mice | Pancreatic Cancer (PANC-1 and CFPAC-1 xenografts) | 40 and 80 mg/kg | Oral | Suppressed tumor volumes. | [4] |

| Nude Mice | Pancreatic Cancer Metastasis Model | 40 and 80 mg/kg | Oral | Abrogated NSCLC metastasis. | [4] |

| Nude Mice | Acute Monocytic Leukemia (THP-1 xenografts) | Not Specified | Not Specified | Inhibited tumor growth. | [6] |

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8] This is achieved through the modulation of key inflammatory signaling pathways. For instance, in glioma cells, this compound reduced the expression of iNOS and COX-2 proteins and decreased the gene expression of IL-6 and TNF-α in a dose-dependent manner.[8]

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future therapeutic strategies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and cancer. This compound has been found to inhibit the NF-κB signaling pathway in glioma cells by preventing the nuclear translocation of the p50-p65 subunits of NF-κB.[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory and proliferative genes.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including inflammation and cell proliferation. This compound has been shown to suppress the phosphorylation of p38 and JNK MAPKs in glioma cells, thereby inhibiting inflammatory signaling.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Suppresses the Proliferation of Acute Monocytic Leukemia Through the Activation of the AMPK/FOXO3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxic Effects of Solasonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine is a naturally occurring steroidal glycoalkaloid found in various Solanum species, such as Solanum nigrum (black nightshade).[1] It has garnered significant attention in oncological research due to its demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary depending on the cancer cell line, exposure time, and the assay method used.

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |

| Lung Adenocarcinoma | Calu-1 | 15.08 | 24 | CCK-8 | [4] |

| A549 | 21.59 | 24 | CCK-8 | [4] | |

| Gastric Cancer | SGC-7901 | 18 | 24 | MTT | [5] |

| Glioma | U87 MG, U251, U118 MG | ~6 | Not Specified | MTT | [6] |

| Bladder Cancer | T24 | ~50-60 | 48 | CCK-8 | [7] |

| 5637 | ~80-90 | 48 | CCK-8 | [7] | |

| Acute Monocytic Leukemia | THP-1, MV4-11 | Not explicitly stated, but effective at 8 µM | 24 | CCK-8 | [8] |

Mechanisms of Action & Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), promoting ferroptosis, and causing cell cycle arrest.[2][4][8]

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of this compound-induced cytotoxicity is the activation of the intrinsic (mitochondrial) apoptosis pathway.[1] This process involves the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[1]

This compound treatment has been shown to:

-

Decrease the expression of anti-apoptotic Bcl-2 protein .[1][9]

-

Increase the expression of pro-apoptotic Bax protein .[1][9]

-

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.[1][10]

-

The compromised mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[6]

-

Cytochrome c then activates a cascade of executioner caspase enzymes, most notably Caspase-3 , which is a key mediator of apoptosis.[1][6] The activation of Caspase-3 leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis and ultimately, cell death.[1]

Several studies confirm that this compound treatment leads to significantly enhanced activity of Caspase-3 and its cleaved, active form.[1][10] This pathway has been observed in non-small cell lung cancer, glioma, and gastric cancer cells.[1][5][6]

Caption: this compound-induced mitochondrial apoptosis pathway.

Modulation of Other Signaling Pathways

Beyond the core apoptosis pathway, this compound's effects are mediated by its influence on upstream signaling cascades:

-

PI3K/Akt Pathway: this compound has been observed to decrease the phosphorylation of PI3K and Akt in non-small cell lung cancer cells.[1][11] The PI3K/Akt pathway is a crucial cell survival pathway, and its inhibition sensitizes cells to apoptosis.

-

MAPK Pathway: In glioma cells, this compound can suppress the phosphorylation of p38 and JNK MAPKs, which are involved in inflammatory and stress responses.[6] It has also been shown to inhibit the ERK/MAPK and P38/MAPK pathways in bladder cancer.[7]

-

NF-κB Pathway: this compound can inhibit the nuclear translocation of the NF-κB p50/p65 subunits, thereby downregulating the expression of pro-inflammatory mediators.[6]

Caption: this compound's modulation of key upstream signaling pathways.

Experimental Protocols

The in vitro evaluation of this compound's cytotoxicity involves a series of standardized cell-based assays.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This is the foundational experiment to determine the dose-dependent effect of this compound on cell viability. The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[12]

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[12]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is included.[12]

-

Incubation: Plates are incubated for a specified period (typically 24, 48, or 72 hours).[10][12]

-

Reagent Addition: After incubation, a reagent (MTT or CCK-8 solution) is added to each well.[8]

-

Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent into a colored product (formazan for MTT) by metabolically active cells.[12]

-

Solubilization (MTT only): A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[12]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of this compound concentration.

Caption: General workflow for an in vitro cytotoxicity assay (MTT/CCK-8).

Apoptosis Detection Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer.[12]

-

Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added.[12]

-

Incubation: Cells are incubated in the dark at room temperature for approximately 15 minutes.[12]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[10][12]

Caspase Activity Assay

This assay directly measures the activity of key executioner caspases, like Caspase-3, to confirm the apoptotic mechanism.

Protocol Outline:

-

Cell Lysis: Following treatment with this compound, cells are lysed to release their cytoplasmic contents.[12]

-

Assay Reaction: The cell lysate is incubated with a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter.[12]

-

Measurement: A microplate reader measures the signal generated from the cleavage of the substrate by the active caspase enzyme.[12]

-

Data Analysis: The fold-increase in caspase activity is calculated relative to untreated control cells.[12]

Conclusion

The in vitro evidence strongly supports the potent cytotoxic effects of this compound against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of Caspase-3. Furthermore, its ability to interfere with key cell survival and inflammatory signaling pathways, such as PI3K/Akt and MAPK, highlights its potential as a multi-targeted anticancer agent. The standardized protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound's therapeutic potential in oncology drug development.

References

- 1. This compound promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Causes Redox Imbalance and Mitochondrial Oxidative Stress of Ferroptosis in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Suppresses the Proliferation of Acute Monocytic Leukemia Through the Activation of the AMPK/FOXO3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [this compound promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csu-fresnostate.primo.exlibrisgroup.com [csu-fresnostate.primo.exlibrisgroup.com]

- 11. This compound promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway [j-smu.com]

- 12. benchchem.com [benchchem.com]

Solasonine: A Technical Guide to its Apoptotic Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a glycoalkaloid found in plants of the Solanaceae family, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces programmed cell death. It consolidates quantitative data on its efficacy, details the experimental protocols for its study, and visualizes the complex signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound is a promising candidate in this arena. This steroidal alkaloid has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, a regulated process of cell death that is a key target for anti-cancer therapies. Understanding the precise mechanisms through which this compound exerts its effects is crucial for its potential development as a therapeutic agent. This guide will delve into the core molecular pathways activated by this compound in its induction of apoptosis.

Quantitative Analysis of this compound's Apoptotic Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency, while apoptosis rate assays quantify the extent of induced cell death.

| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Rate (%) | Reference(s) |

| SGC-7901 | Human Gastric Cancer | 18 | 40.4% at 18 µM for 24h | [1] |

| H446 | Human Lung Cancer | Not specified | Up to 44.62% at 13.6 µmol/L | |

| Calu-1 | Lung Adenocarcinoma | 15.08 | Not specified | |

| A549 | Lung Adenocarcinoma | 21.59 | Not specified | |

| THP-1 | Acute Monocytic Leukemia | 11.19 | Dose-dependent increase | [2] |

| MV4-11 | Acute Monocytic Leukemia | 12.50 | Dose-dependent increase | [2] |

| SW620 | Colorectal Cancer | 35.52 | Not specified | [3] |

| SW480 | Colorectal Cancer | 44.16 | Not specified | [3] |

| MGC803 | Colorectal Cancer | 46.72 | Not specified | [3] |

| U87 MG | Glioma | 6 | Dose-dependent increase | [4] |

| T24 | Bladder Cancer | ~50 | Significant increase | [5] |

| 5637 | Bladder Cancer | ~80 | Significant increase | [5] |

| PC9 | Non-small cell lung cancer | Not specified | Significantly increased | [6] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Apoptosis observed | [7] |

| Hep3b | Hepatocellular Carcinoma | Not specified | Apoptosis observed | [7] |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, engaging several key signaling cascades within the cancer cell. These pathways often crosstalk, leading to a robust and efficient induction of cell death.

The Intrinsic (Mitochondrial) Pathway

A primary mechanism of this compound-induced apoptosis is through the intrinsic pathway, which is centered on the mitochondria. This compound treatment leads to a disruption of the mitochondrial membrane potential. This is largely regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[2][6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4][8] Cytoplasmic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[2][8]

The p53-Dependent and -Independent Pathways

The tumor suppressor protein p53 plays a pivotal role in mediating apoptosis in response to cellular stress. This compound has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[7] In p53-competent cells, this compound can lead to the stabilization and activation of p53. One proposed mechanism involves this compound inhibiting the interaction between p53 and its negative regulator, mortalin, allowing p53 to translocate to the nucleus.[7] Nuclear p53 can then transcriptionally activate pro-apoptotic genes, including Bax. Furthermore, cytoplasmic p53 can directly interact with Bcl-2 family proteins at the mitochondria to promote MOMP. In colorectal cancer cells, this compound has been observed to inhibit histone deacetylases (HDACs), leading to p53 acetylation and subsequent induction of apoptosis.[3]

Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis. This compound has been demonstrated to inhibit the PI3K/Akt pathway, a key pro-survival cascade.[5] By decreasing the phosphorylation of PI3K and Akt, this compound can relieve the inhibition of pro-apoptotic factors and promote cell death. In non-small cell lung cancer cells, this inhibition was shown to be mediated by increased expression of the tumor suppressor PTEN.

Concurrently, this compound can modulate the MAPK pathways, including ERK, JNK, and p38 MAPK. In bladder cancer cells, this compound was found to decrease the phosphorylation of ERK and p38.[5] The differential regulation of these pathways can contribute to the overall pro-apoptotic effect of this compound, tipping the cellular balance towards death.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the apoptotic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the this compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating them with the desired concentrations of this compound for a specific duration. Include untreated and vehicle controls.

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p53, p-Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated and control cells with RIPA buffer to extract total proteins.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cells, operating through multiple, interconnected signaling pathways. Its ability to modulate the intrinsic mitochondrial pathway, engage p53-dependent and -independent mechanisms, and interfere with critical cell survival pathways like PI3K/Akt and MAPK underscores its potential as a multi-targeted anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to enhance its anti-tumor activity.

References

- 1. This compound induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Suppresses the Proliferation of Acute Monocytic Leukemia Through the Activation of the AMPK/FOXO3A Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound promotes apoptosis of non-small cell lung cancer cells by regulating the Bcl-2/Bax/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico analysis of the binding properties of this compound to mortalin and p53, and in vitro pharmacological studies of its apoptotic and cytotoxic effects on human HepG2 and Hep3b hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solanine Induces Mitochondria-Mediated Apoptosis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solasonine: A Technical Deep-Dive into its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in various Solanum species, has garnered significant scientific interest for its potential therapeutic applications. Beyond its well-documented cytotoxic effects on cancer cells, emerging evidence highlights its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

In Vitro Anti-inflammatory and Anti-proliferative Activities

This compound has demonstrated significant anti-proliferative and anti-inflammatory effects in various cancer cell lines, which often exhibit an inflammatory microenvironment.

Quantitative Data: Anti-proliferative IC50 Values

The anti-proliferative activity of this compound has been quantified in several human glioma cell lines, indicating its potential to modulate inflammatory conditions associated with cancer.

| Cell Line | IC50 (μM) | Reference |

| U87 MG (Human Glioblastoma) | 3.97 | [1] |

| U251 (Human Glioblastoma) | 6.68 | [1] |

| U118 MG (Human Glioblastoma) | 13.72 | [1] |

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling pathways and mediators involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

In vitro studies have shown that this compound can downregulate the expression of key pro-inflammatory enzymes and cytokines in a dose-dependent manner. In human U87 MG glioma cells, treatment with this compound at concentrations of 4 and 8 μM resulted in a significant reduction in the expression of the following mediators[1]:

-

Cyclooxygenase-2 (COX-2): A key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Inducible Nitric Oxide Synthance (iNOS): An enzyme that produces nitric oxide, a molecule implicated in inflammation and cellular damage.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.

-

Interleukin-6 (IL-6): A cytokine with diverse roles in inflammation and the immune response.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory action of this compound is largely attributed to its ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of the p50/p65 subunits of NF-κB[1]. By preventing the translocation of these transcription factors into the nucleus, this compound effectively blocks the transcription of a wide array of pro-inflammatory genes.

-

MAPK Pathway: this compound has been observed to suppress the phosphorylation of p38 and JNK MAPKs in U87 MG cells[1]. The MAPK pathways are crucial for the production of inflammatory mediators, and their inhibition by this compound contributes to its overall anti-inflammatory effect.

In Vivo Anti-inflammatory Activity

While direct quantitative data for this compound in animal models of inflammation is limited in the reviewed literature, studies on its aglycone, solasodine, provide strong evidence for its potential in vivo anti-inflammatory efficacy. Solasodine has been reported to exhibit dose-dependent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard and widely used assay for evaluating acute inflammation[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: Human glioma cell lines U87 MG, U251, and U118 MG.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are treated with various concentrations of this compound (e.g., 0, 2, 4, 8 μM) for specified durations (e.g., 48 hours). The final DMSO concentration in the culture medium should be kept below 0.1%.

Western Blot Analysis for Protein Expression

This protocol is designed to assess the protein levels of key inflammatory mediators and signaling molecules.

-

Materials:

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-COX-2, anti-iNOS from Cell Signaling Technology)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer.

-

Protein concentration in the lysates is determined using the BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with blocking buffer for 1 hour at room temperature.

-

The membrane is incubated with the primary antibody overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using a chemiluminescence detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

This protocol is used to measure the mRNA levels of pro-inflammatory cytokines.

-

Materials:

-

TRIzol reagent

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

-

-

Procedure:

-

Total RNA is extracted from this compound-treated cells using TRIzol reagent.

-

cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.

-

qPCR is performed using SYBR Green master mix and gene-specific primers.

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.

-

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including the NF-κB and MAPK pathways, and to suppress the production of pro-inflammatory mediators. The available in vitro data provides a strong foundation for its further investigation as a novel anti-inflammatory agent. However, to fully elucidate its therapeutic potential, further research is warranted to obtain more comprehensive quantitative data, particularly from in vivo models of inflammation, and to conduct detailed toxicological and pharmacokinetic studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute further studies to unravel the full therapeutic promise of this compound.

References

A Comprehensive Technical Guide to the Neuroprotective Effects of Solasonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in plants of the Solanaceae family, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanisms of action in neuroprotection, focusing on its anti-inflammatory, antioxidant, and anti-apoptotic effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for neurological disorders, particularly those involving cerebral ischemia-reperfusion injury.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis. In vitro and in vivo studies have demonstrated that this compound can mitigate neuronal damage in models of cerebral ischemia-reperfusion injury.[1]

Anti-inflammatory Effects

This compound has been shown to suppress the inflammatory cascade in neuronal cells. It achieves this by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical component of the innate immune response and its overactivation can lead to excessive production of pro-inflammatory cytokines, causing neuronal damage. This compound treatment has been observed to significantly reduce the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]

Antioxidant Effects

The antioxidant properties of this compound are primarily attributed to its ability to activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1] The Nrf2/HO-1 axis is a major cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of various antioxidant enzymes. Experimental evidence indicates that this compound treatment decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1]

Anti-apoptotic Effects

This compound demonstrates significant anti-apoptotic activity by modulating the expression of key proteins in the apoptotic cascade. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. Furthermore, this compound has been found to reduce the levels of cleaved caspase-3, an executioner caspase responsible for the final stages of apoptosis.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

| Parameter | This compound Concentration | Effect | Reference |

| Cell Viability | Dose-dependent increase | Increased neuronal survival | [1] |

| TNF-α Secretion | Dose-dependent decrease | Reduction in pro-inflammatory cytokine | [1] |

| IL-1β Secretion | Dose-dependent decrease | Reduction in pro-inflammatory cytokine | [1] |

| IL-6 Secretion | Dose-dependent decrease | Reduction in pro-inflammatory cytokine | [1] |

| ROS Levels | Dose-dependent decrease | Reduction in oxidative stress | [1] |

| MDA Levels | Dose-dependent decrease | Reduction in lipid peroxidation | [1] |

| SOD Activity | Dose-dependent increase | Enhancement of antioxidant defense | [1] |

| GPx Activity | Dose-dependent increase | Enhancement of antioxidant defense | [1] |

| Bcl-2 Expression | Upregulation | Inhibition of apoptosis | [1] |

| Bax Expression | Downregulation | Inhibition of apoptosis | [1] |

| Cleaved Caspase-3 | Downregulation | Inhibition of apoptosis | [1] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model

| Parameter | This compound Treatment | Effect | Reference |

| Infarct Volume | Administration | Significant reduction in brain infarct size | [1] |

| Neurological Deficit Score | Administration | Improvement in neurological function | [1] |

| Neuronal Damage | Administration | Diminished neuronal damage in the hippocampus | [1] |

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.[1]

-